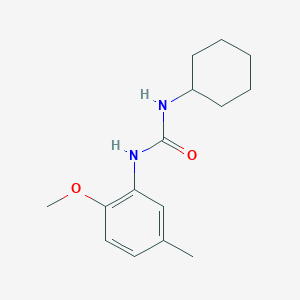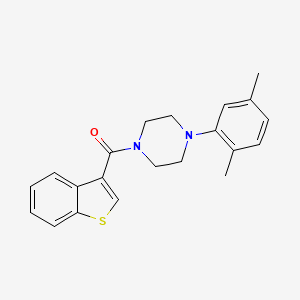
7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one, also known as nitrocoumarin, is a synthetic compound that has been widely used in scientific research due to its unique properties. Nitrocoumarin is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 192-195°C. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen is based on its unique chemical structure. Nitrocoumarin contains a nitro group and a coumarin moiety, which can undergo various chemical reactions. Nitrocoumarin can form adducts with metal ions, which can quench its fluorescence. Nitrocoumarin can also generate singlet oxygen upon irradiation with light, which can induce oxidative damage in biological systems. Nitrocoumarin can also undergo hydrolysis by various enzymes, which can be monitored using fluorescence spectroscopy.
Biochemical and Physiological Effects:
Nitrocoumarin has been shown to have various biochemical and physiological effects. Nitrocoumarin can induce oxidative damage in biological systems, which can lead to cell death. Nitrocoumarin can also inhibit the activity of various enzymes, such as esterases and proteases, which can affect cellular metabolism. Nitrocoumarin can also bind to DNA and RNA, which can affect gene expression. Nitrocoumarin has been shown to have low toxicity in vitro, but its toxicity in vivo has not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrocoumarin has several advantages for lab experiments. Nitrocoumarin is a fluorescent probe that can be easily detected using fluorescence spectroscopy. Nitrocoumarin has a high affinity for metal ions, which can be used to detect their presence in biological samples. Nitrocoumarin can also be used as a photosensitizer in photodynamic therapy for the treatment of cancer. However, 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen also has some limitations for lab experiments. Nitrocoumarin can undergo non-specific binding, which can affect its accuracy in detecting metal ions. Nitrocoumarin can also generate singlet oxygen upon irradiation with light, which can affect the viability of cells.
Orientations Futures
There are several future directions for the study of 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen. Nitrocoumarin can be modified to improve its specificity and sensitivity for the detection of metal ions. Nitrocoumarin can also be conjugated with targeting molecules, such as antibodies, to improve its selectivity for cancer cells. Nitrocoumarin can also be used in combination with other photosensitizers to improve the efficacy of photodynamic therapy. Nitrocoumarin can also be used as a tool for the study of enzyme kinetics and inhibition in complex biological systems.
Méthodes De Synthèse
Nitrocoumarin can be synthesized using various methods, including the Knoevenagel condensation reaction and the Pechmann reaction. In the Knoevenagel condensation reaction, 7-methoxy-4-nitrobenzaldehyde is reacted with malonic acid in the presence of a base, such as sodium ethoxide, to form the intermediate product. The intermediate product is then cyclized using acetic anhydride and a catalyst, such as pyridine, to form 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen. In the Pechmann reaction, resorcinol is reacted with 4-nitrobenzoyl chloride in the presence of a catalyst, such as aluminum chloride, to form the intermediate product. The intermediate product is then cyclized using a base, such as sodium hydroxide, to form 7-methoxy-3-(4-nitrophenyl)-2H-chromen-2-onen.
Applications De Recherche Scientifique
Nitrocoumarin has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. Nitrocoumarin has a high affinity for these metal ions and can be used to detect their presence in biological samples. Nitrocoumarin has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Nitrocoumarin can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. Nitrocoumarin has also been used as a tool for the study of enzyme kinetics and inhibition. Nitrocoumarin can be used as a substrate for various enzymes, such as esterases and proteases, and its hydrolysis can be monitored using fluorescence spectroscopy.
Propriétés
IUPAC Name |
7-methoxy-3-(4-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-13-7-4-11-8-14(16(18)22-15(11)9-13)10-2-5-12(6-3-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLQPRJKRBVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)


![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)
![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)

![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)
